[1,1'-Biphenyl]-2-ylsulfamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2-ylsulfamic acid: is an organic compound that features a biphenyl structure with a sulfamic acid group attached to one of the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-ylsulfamic acid typically involves the functionalization of biphenyl derivativesThe reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2-ylsulfamic acid may involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: [1,1’-Biphenyl]-2-ylsulfamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of biphenyl amines.
Substitution: Electrophilic substitution reactions are common, where the sulfamic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Biphenyl amines.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,1’-Biphenyl]-2-ylsulfamic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for research and development .
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules .
Industry: In the industrial sector, [1,1’-Biphenyl]-2-ylsulfamic acid is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism by which [1,1’-Biphenyl]-2-ylsulfamic acid exerts its effects involves its interaction with specific molecular targets. The sulfamic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, leading to changes in their activity and function. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Biphenyl: A simpler structure without the sulfamic acid group.
[1,1’-Biphenyl]-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfamic acid.
[1,1’-Biphenyl]-2-amine: Contains an amine group instead of sulfamic acid.
Uniqueness: [1,1’-Biphenyl]-2-ylsulfamic acid is unique due to the presence of the sulfamic acid group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
114480-20-5 |
---|---|
Molekularformel |
C12H11NO3S |
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
(2-phenylphenyl)sulfamic acid |
InChI |
InChI=1S/C12H11NO3S/c14-17(15,16)13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H,(H,14,15,16) |
InChI-Schlüssel |
ZEXMYIFTZVZUMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.